molecular formula C68H107N19O17S B574562 H-GLU-LYS-PRO-LEU-GLN-ASN-PHE-THR-LEU-CYS-PHE-ARG-NH2 CAS No. 180387-75-1

H-GLU-LYS-PRO-LEU-GLN-ASN-PHE-THR-LEU-CYS-PHE-ARG-NH2

Cat. No.: B574562
CAS No.: 180387-75-1
M. Wt: 1494.78
InChI Key: NYDMWGGYJMZGMM-CZUSOTPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-GLU-LYS-PRO-LEU-GLN-ASN-PHE-THR-LEU-CYS-PHE-ARG-NH2 is a synthetic peptide with the molecular formula C₆₈H₁₀₇N₁₉O₁₇S and a molecular weight of 1,494.78 g/mol . This 12-residue peptide contains a cysteine (Cys) residue, which may contribute to disulfide bond formation under oxidative conditions, enhancing structural stability. It is identified as Amyloid P Component (27-38) amide (CAS: 180387-75-1) and is primarily used in Alzheimer’s disease research due to its role in studying amyloid aggregation mechanisms . The peptide is synthesized via solid-phase peptide synthesis (SPPS) and requires storage at -20°C under dry, light-protected conditions to maintain stability . Analytical methods such as HPLC-MS and RP-HPLC are employed for purity assessment (≥98%) and quantification .

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H107N19O17S/c1-36(2)30-45(83-65(102)51-22-15-29-87(51)67(104)44(20-12-13-27-69)79-57(94)41(70)23-26-54(91)92)59(96)78-43(24-25-52(71)89)58(95)82-49(34-53(72)90)62(99)80-48(33-40-18-10-7-11-19-40)63(100)86-55(38(5)88)66(103)84-46(31-37(3)4)60(97)85-50(35-105)64(101)81-47(32-39-16-8-6-9-17-39)61(98)77-42(56(73)93)21-14-28-76-68(74)75/h6-11,16-19,36-38,41-51,55,88,105H,12-15,20-35,69-70H2,1-5H3,(H2,71,89)(H2,72,90)(H2,73,93)(H,77,98)(H,78,96)(H,79,94)(H,80,99)(H,81,101)(H,82,95)(H,83,102)(H,84,103)(H,85,97)(H,86,100)(H,91,92)(H4,74,75,76)/t38-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,55+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDMWGGYJMZGMM-CZUSOTPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H107N19O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1494.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-GLU-LYS-PRO-LEU-GLN-ASN-PHE-THR-LEU-CYS-PHE-ARG-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the Resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as carbodiimides or uronium salts.

    Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. The use of high-throughput techniques and advanced purification methods ensures the production of high-purity peptides suitable for research and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-GLU-LYS-PRO-LEU-GLN-ASN-PHE-THR-LEU-CYS-PHE-ARG-NH2 can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Site-directed mutagenesis or chemical modification techniques can introduce substitutions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered properties.

Scientific Research Applications

Peptides like H-GLU-LYS-PRO-LEU-GLN-ASN-PHE-THR-LEU-CYS-PHE-ARG-NH2 have numerous applications in scientific research:

    Chemistry: Used as model compounds to study peptide synthesis and reactions.

    Biology: Investigated for their roles in cellular processes and signaling pathways.

    Medicine: Explored as potential therapeutic agents for various diseases.

    Industry: Utilized in the development of peptide-based materials and diagnostics.

Mechanism of Action

The mechanism of action of peptides like H-GLU-LYS-PRO-LEU-GLN-ASN-PHE-THR-LEU-CYS-PHE-ARG-NH2 involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger signaling pathways or modulate biological activities. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The peptide shares sequence homology and functional overlap with several neuropeptides and antagonists. Below is a comparative analysis based on structural motifs, bioactivity, and applications:

Compound Sequence/Modifications Molecular Weight (g/mol) Key Features Reference
H-GLU-LYS-PRO-LEU-GLN-ASN-PHE-THR-LEU-CYS-PHE-ARG-NH2 Linear sequence with Cys residue 1,494.78 Alzheimer’s research; disulfide bond potential
E-2078 MeTyr-Gly-Gly-Phe-Leu-Arg-NMeArg-leuNHEt ~1,200 (estimated) κ-opioid receptor antagonist; methylated termini enhance metabolic stability
JVA-901 AcTyr-Lys-Trp-Trp-Leu-Arg-Arg-Ala-Arg-Pro-LysNH₂ ~1,600 (estimated) Dynorphin A analog; potent κ-opioid antagonist
Cyclodyn Cyclic analog of Dyn A-(1-11)NH₂ ~1,400 (estimated) Enhanced receptor selectivity due to cyclization
ARG-PRO-LYS-PRO-GLN-GLN-PHE-PHE-PRO-LEU-MET-NH2 Contains multiple Pro and Phe residues 1,387.69 Structural rigidity; potential role in signaling pathways
H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2 Includes D/L-Pro isomer ~1,400 (estimated) Conformational diversity; used in receptor binding studies

Key Observations :

Structural Modifications :

  • The target peptide lacks terminal acetylation or methylation, unlike E-2078 or JVA-901, which are modified to resist enzymatic degradation .
  • The presence of Cys distinguishes it from analogs like ARG-PRO-LYS-PRO-GLN-GLN-PHE-PHE-PRO-LEU-MET-NH2, which rely on Pro/Phe for structural rigidity .

Bioactivity :

  • While E-2078 and JVA-901 are κ-opioid antagonists, the target peptide is functionally distinct, focusing on amyloid aggregation in neurodegenerative diseases .
  • Cyclodyn’s cyclic structure enhances receptor binding affinity compared to linear peptides like the target compound .

Analytical Methods :

  • The target peptide and H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2 both utilize HPLC-MS for purity validation, emphasizing the need for high-resolution techniques in peptide characterization .

Thermodynamic Stability :

  • The Cys residue in the target peptide may confer redox-sensitive behavior, whereas Pro-rich peptides (e.g., ARG-PRO-LYS-PRO-GLN-GLN-PHE-PHE-PRO-LEU-MET-NH2) exhibit inherent conformational stability .

Biological Activity

H-GLU-LYS-PRO-LEU-Gln-ASN-PHE-THR-LEU-CYS-PHE-ARG-NH2 is a synthetic peptide composed of a specific sequence of amino acids. This compound has gained attention in the fields of biochemistry, pharmacology, and medicine due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this peptide, supported by relevant data tables, case studies, and research findings.

Structure and Composition

The peptide consists of the following amino acids:

Amino AcidAbbreviation
Glutamic AcidGLU
LysineLYS
ProlinePRO
LeucineLEU
GlutamineGLN
AsparagineASN
PhenylalaninePHE
ThreonineTHR
CysteineCYS
ArginineARG

The molecular formula for this peptide is C68H107N19O17SC_{68}H_{107}N_{19}O_{17}S with a molecular weight of approximately 1,401.86 g/mol .

The biological activity of this compound is largely determined by its amino acid sequence. Peptides interact with various molecular targets such as receptors and enzymes, triggering specific signaling pathways. The presence of charged residues like lysine and arginine at the N-terminal may enhance binding affinity to negatively charged receptors, while hydrophobic residues like leucine and phenylalanine may facilitate membrane penetration .

Therapeutic Applications

  • Antihypertensive Effects : Similar peptides have shown potential in inhibiting angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. Peptides with branched aliphatic amino acids at the N-terminal have been noted to enhance ACE-inhibitory activity .
  • Antioxidant Properties : Peptides derived from marine sources have demonstrated significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .
  • Analgesic Activity : Research indicates that certain peptide sequences can exhibit antinociceptive effects, potentially useful in pain management therapies .

Study on Antihypertensive Activity

A study investigated the ACE-inhibitory properties of various peptides, including those with sequences similar to this compound. The results indicated that peptides containing positively charged residues at the C-terminal significantly enhanced ACE inhibition, suggesting a potential therapeutic application for hypertension management .

Analgesic Peptide Research

In another study focusing on analgesic peptides, modifications to the amino acid sequence were found to influence binding affinity to opioid receptors. The presence of specific residues like phenylalanine was critical for maintaining high affinity and efficacy in pain relief applications .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other peptides that exhibit similar properties:

Peptide SequenceBiological ActivityReference
H-Tyr-Glu-Lys...Antihypertensive
H-Leu-Thr-Tyr...Analgesic

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